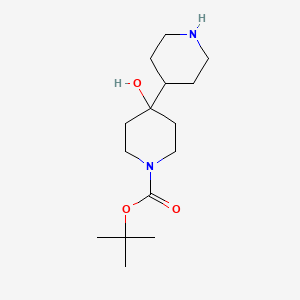![molecular formula C8H12F3NO3 B13424375 N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 402-72-2](/img/structure/B13424375.png)
N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate is a synthetic organic compound classified as an acetamide derivative. It features a trifluoroethyl group, which imparts distinctive characteristics to the molecule, enhancing its stability and altering its biological activity. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, serving as a foundational component in the creation of more complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate typically involves multiple steps. One common method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide. This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure . Another method utilizes a benzyl carbamate amine protecting group and an intermediate of Formula 4, followed by hydrogenolysis to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound focus on achieving high yield and greater chemical purity while maintaining environmentally friendly conditions. The process involves the use of easily accessible starting materials and environmentally friendly conditions, showcasing its potential for sustainable industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include carbonyldiimidazole, N,N’-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine. The reactions typically occur under conditions of low temperature and alkalinity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trifluoroethylamine hydrochloride can yield N-(tert-butoxycarbonyl) glycine, which can be further amidated to produce the desired compound .
Wissenschaftliche Forschungsanwendungen
2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate has diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of complex organic molecules and is vital in drug development. Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity . Additionally, it is used in the preparation of fluralaner, an isoxazoline anthelmintic compound effective against various parasites in animals .
Wirkmechanismus
The mechanism of action of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate involves its ability to undergo chemical transformations and modulate biological activity. The presence of the trifluoroethyl substituent influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethylcarbamate, and 4-acetyl-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide .
Uniqueness: What sets 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate apart from similar compounds is its unique trifluoroethyl group, which enhances its stability and alters its biological activity. This makes it a valuable tool in both organic synthesis and medicinal chemistry due to its versatility and tunable properties .
Eigenschaften
CAS-Nummer |
402-72-2 |
|---|---|
Molekularformel |
C8H12F3NO3 |
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
2-[acetyl(2,2,2-trifluoroethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H12F3NO3/c1-6(13)12(5-8(9,10)11)3-4-15-7(2)14/h3-5H2,1-2H3 |
InChI-Schlüssel |
AXEQOGSEVKRUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCOC(=O)C)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


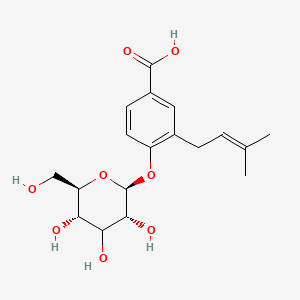

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)

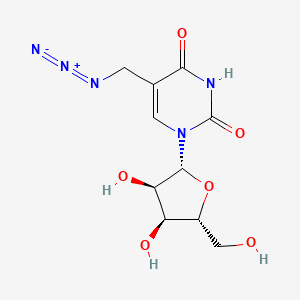
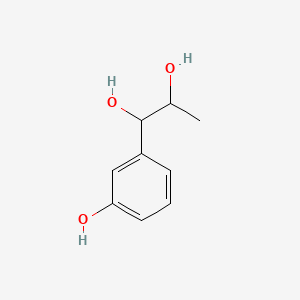
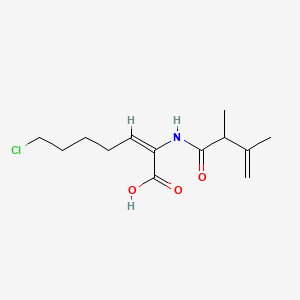
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
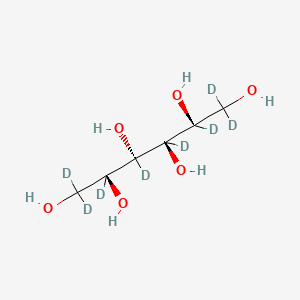
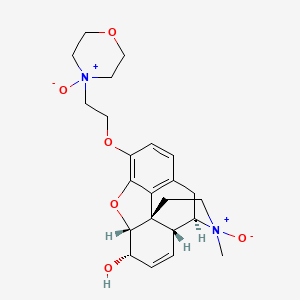
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
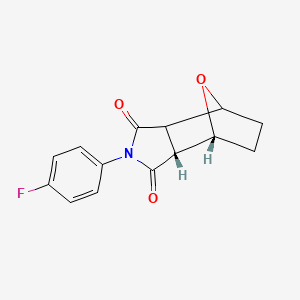
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
